molecular formula C22H21N3O2S2 B2611324 N-(3,5-dimethylphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 686770-44-5

N-(3,5-dimethylphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2611324
CAS No.: 686770-44-5
M. Wt: 423.55
InChI Key: AHOURPLFYFYWBE-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic small molecule belonging to the thienopyrimidine class, a scaffold recognized for its diverse biological activities. This compound is structurally characterized by a thieno[3,2-d]pyrimidin-4-one core, which is a privileged structure in medicinal chemistry known for its ability to interact with various enzyme active sites. The molecule features a phenyl substituent at the 3-position and a critical sulfanylacetamide side chain at the 2-position, linked to a 3,5-dimethylphenyl group. This specific architecture suggests its potential as a key intermediate or a target molecule in drug discovery programs, particularly those focused on kinase inhibition. Thienopyrimidine derivatives have been extensively investigated as potent inhibitors of a range of kinases, including receptor tyrosine kinases and serine/threonine kinases , which are implicated in oncogenic signaling pathways. Researchers may utilize this compound to explore structure-activity relationships (SAR) around the thienopyrimidine scaffold, to develop novel therapeutic agents for cancers and inflammatory diseases. Its mechanism of action is hypothesized to involve competitive binding at the ATP-binding pocket of specific kinase targets, thereby disrupting downstream phosphorylation events and cellular proliferation. This acetamide derivative is intended for use in biochemical assays, high-throughput screening campaigns, and as a building block for the synthesis of more complex analogs in early-stage pharmaceutical research and development.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S2/c1-14-10-15(2)12-16(11-14)23-19(26)13-29-22-24-18-8-9-28-20(18)21(27)25(22)17-6-4-3-5-7-17/h3-7,10-12H,8-9,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOURPLFYFYWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials often include 3,5-dimethylaniline and 4-oxo-3-phenylthieno[3,2-d]pyrimidine. The key steps may involve:

    Formation of the thienopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the sulfanyl group:

    Acylation: The final step involves the acylation of the intermediate compound with 3,5-dimethylaniline to form the target compound.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.

Reagent Conditions Product Reference
H₂O₂ (30%)RT, acidic mediumSulfoxide derivative ([S=O] formation at sulfanyl bridge)
mCPBADichloromethane, 0–5°CSulfone derivative ([SO₂] formation)

Key Findings :

  • Oxidation of the sulfanyl group occurs regioselectively without disrupting the thienopyrimidine core.

  • The nitro group (if present in analogs) may influence oxidation kinetics due to electron-withdrawing effects.

Reduction Reactions

The acetamide moiety and aromatic nitro groups (in analogs) can undergo reduction.

Reagent Conditions Product Reference
LiAlH₄Dry THF, refluxReduction of acetamide to amine (-NHCH₂-)
H₂/Pd-CEthanol, 50°CReduction of nitro groups (in analogs) to amines

Mechanistic Insight :

  • LiAlH₄ selectively reduces the acetamide’s carbonyl group to a methylene amine, preserving the thienopyrimidine ring.

Nucleophilic Substitution

The sulfanyl bridge and electron-deficient pyrimidine ring participate in substitution reactions.

Reagent Conditions Product Reference
NaSHDMF, 80°CReplacement of sulfanyl with thiol (-SH)
NH₃ (g)Methanol, high pressureAmination at the pyrimidine C2 position

Structural Considerations :

  • The 4-oxo group activates the pyrimidine ring for electrophilic substitution at C2 and C6 positions .

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions.

Conditions Reagent Product Reference
6M HCl, reflux-Carboxylic acid (-COOH) and 3,5-dimethylaniline
NaOH (aq), 100°C-Sodium carboxylate and free amine

Kinetic Data :

  • Hydrolysis rates are pH-dependent, with acidic conditions favoring faster cleavage of the acetamide bond.

Cyclization Reactions

The compound can undergo intramolecular cyclization to form fused heterocycles.

Reagent Conditions Product Reference
PCl₅Toluene, 110°CThiazolo[5,4-d]thienopyrimidine derivative

Mechanism :

  • Phosphorus pentachloride facilitates the formation of a thiazole ring via dehydration and cyclization.

Electrophilic Aromatic Substitution

The 3,5-dimethylphenyl group undergoes electrophilic substitution.

Reagent Conditions Product Reference
HNO₃/H₂SO₄0°CNitro group introduced at the para position of the dimethylphenyl ring
Br₂/FeBr₃CH₂Cl₂, RT

Scientific Research Applications

Anticancer Potential

Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. The mechanisms of action include:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in various cancer cell lines. For instance, studies demonstrated that derivatives can inhibit proliferation in leukemia cell lines with IC50 values ranging from 0.3 to 1.2 µM .
  • Apoptosis Induction : The compound may trigger apoptosis in cancerous cells through the modulation of signaling pathways involved in cell survival and death .

Antimicrobial Activity

Thienopyrimidine derivatives are also noted for their antimicrobial properties:

  • Bacterial and Fungal Inhibition : Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi. The mechanism typically involves disrupting critical cellular processes essential for microbial survival .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor:

  • Targeting Specific Pathways : Research suggests that it may inhibit enzymes involved in key cellular signaling pathways, which could be beneficial in treating diseases where these pathways are dysregulated .

Case Study 1: Anticancer Efficacy in Leukemia Cells

A study focused on a structurally similar thienopyrimidine derivative evaluated its effects on acute biphenotypic leukemia MV4-11 cells. The results showed significant growth inhibition correlated with down-regulation of phospho-ERK1/2 levels, indicating a potential pathway through which the compound exerts its anticancer effects .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of thienopyrimidine derivatives against various pathogens. Results indicated promising outcomes with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis and cell cycle arrest in cancer cells
AntimicrobialEffective against bacterial strains and fungi
Enzyme InhibitionInhibits specific enzymes involved in cellular signaling pathways

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Structurally related compounds share the thienopyrimidinone core but differ in substituents, influencing their physicochemical and biological profiles:

Compound Name Key Substituents Molecular Weight (g/mol) Reference
N-(3,5-Dimethylphenyl)-2-({4-oxo-3-phenyl-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (Target) 3-phenyl, 3,5-dimethylphenylacetamide ~439.5 (estimated) N/A
2-{[3-(3,5-Difluorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide 3-(3,5-difluorophenyl), 2,5-dimethoxyphenylacetamide ~474.4 (estimated)
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Pyrimidin-6-one core, 2,3-dichlorophenylacetamide 344.21
N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide Cyclopenta-fused thienopyrimidine, 3-phenoxyacetamide 326.0

Key Observations :

  • Electron-Withdrawing Groups : The 3,5-difluorophenyl () and 2,3-dichlorophenyl () substituents increase lipophilicity and metabolic stability compared to the target compound’s 3,5-dimethylphenyl group, which may enhance solubility .

Comparative Yields :

  • reports an 80% yield for its dichlorophenyl analog, attributed to optimized reaction conditions .
  • achieved a lower yield (53%), likely due to steric hindrance from the cyclopenta ring .

Physicochemical and Spectral Properties

  • Melting Points : The dichlorophenyl analog () exhibits a high melting point (230°C), reflecting strong intermolecular interactions, whereas the cyclopenta-fused derivative () melts at 197–198°C .
  • 1H-NMR :
    • The target compound’s acetamide NH proton is expected near δ 10.10–10.33 ppm, consistent with and .
    • Aromatic protons in the 3,5-dimethylphenyl group would resonate as a singlet near δ 6.8–7.0 ppm.

Biological Activity

N-(3,5-dimethylphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

Chemical Structure and Synthesis

The compound features a unique thieno[3,2-d]pyrimidine core linked to an acetamide group through a sulfanyl bridge. The synthesis typically involves multi-step organic reactions starting from the thieno[3,2-d]pyrimidine precursor. Common reagents include ethyl acetoacetate and thiourea, with reaction conditions optimized for yield and purity.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The structural features allow it to bind effectively to these targets, potentially modulating their activity. Understanding the exact pathways involved requires further investigation into its interactions at the molecular level.

Biological Activities

Research into the biological activities of this compound has revealed several promising effects:

  • Anticancer Activity : Compounds with similar structures have been shown to exhibit significant anticancer properties. For instance, derivatives of thieno-pyrimidines have been evaluated for their effects on various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis .
  • Antimicrobial Properties : The compound's structural analogs have demonstrated antibacterial and antifungal activities. Studies indicate that thieno[3,2-d]pyrimidine derivatives can inhibit the growth of pathogenic bacteria and fungi .
  • Enzyme Inhibition : Similar compounds have been explored for their ability to inhibit enzymes like urease and cyclin-dependent kinases (CDKs), which are crucial in cancer progression .

Case Studies

Several studies have been conducted to evaluate the biological activities of related compounds:

StudyFocusFindings
Fayad et al. (2019)Anticancer screeningIdentified novel anticancer compounds through drug library screening on multicellular spheroids .
Aly et al. (2020)Enzyme inhibitionDemonstrated that thieno-pyrimidine derivatives significantly inhibited urease activity compared to standard drugs .
Khalil et al. (2020)Hybrid derivativesExplored hybrid derivatives incorporating quinazolinones showing diverse biological effects including anticancer activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,5-dimethylphenyl)-2-({4-oxo-3-phenyl-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, and how can reaction yields be improved?

  • Methodological Answer :

  • Step 1 : Start with thieno[3,2-d]pyrimidinone intermediates (e.g., 4-oxo-3-phenyl derivatives) and employ nucleophilic substitution at the C2-sulfanyl position. Use DMSO or DMF as solvents to enhance solubility of aromatic intermediates .
  • Step 2 : Optimize coupling conditions (e.g., temperature: 80–100°C; reaction time: 6–12 hours) to achieve yields >80%, as demonstrated in analogous thienopyrimidine acetamide syntheses .
  • Step 3 : Monitor purity via elemental analysis (e.g., C: 45.29%, N: 12.23%, S: 9.30%) and confirm structural integrity using ¹H NMR (e.g., δ 12.50 ppm for NH protons) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Identify key protons such as the NHCO group (δ ~10.10 ppm) and aromatic protons (δ 7.82 ppm for H-4′) .
  • Mass Spectrometry : Confirm molecular weight via [M+H]⁺ peaks (e.g., m/z 344.21 for structurally related compounds) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrimidine vs. thiophene ring conformations) using single-crystal data, as applied to analogous compounds .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. ICReDD’s workflow integrates reaction path searches and experimental feedback to prioritize derivatives .
  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock Vina. Focus on substituents at the 3,5-dimethylphenyl group to modulate binding affinity .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected shifts in NMR)?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR shifts with simulated spectra (e.g., using ACD/Labs or ChemDraw). For example, unexpected deshielding may indicate impurities or tautomeric forms .
  • Dynamic NMR Studies : Investigate temperature-dependent changes to detect rotational barriers or hydrogen bonding, as seen in thienopyrimidine analogs .

Q. What strategies are recommended for correlating in vitro and in vivo activity of this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess solubility (logP), metabolic stability (CYP450 assays), and plasma protein binding. Replace the 3-phenyl group with halogenated analogs to improve bioavailability .
  • In Vivo Models : Use rodent models to evaluate dose-response relationships. Prioritize derivatives with IC₅₀ values <10 μM in enzymatic assays .

Structure-Activity Relationship (SAR) Table for Key Derivatives

Substituent PositionModifications Observed in EvidenceImpact on Bioactivity
Thienopyrimidine C2 Sulfanyl → Sulfonyl ( )Reduced potency due to decreased electrophilicity
N-Aryl Group 3,5-Dimethylphenyl → 4-Methoxyphenyl ( )Enhanced solubility but lower target selectivity
Acetamide Side Chain Methyl → Ethyl ()Improved metabolic stability (t₁/₂ >2 hours in liver microsomes)

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